molecular formula C7H7FN2O3 B8025947 6-Ethoxy-2-fluoro-3-nitropyridine

6-Ethoxy-2-fluoro-3-nitropyridine

Cat. No.: B8025947
M. Wt: 186.14 g/mol
InChI Key: OMWILQWUXFOIBE-UHFFFAOYSA-N
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Description

6-Ethoxy-2-fluoro-3-nitropyridine is a heterocyclic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of an ethoxy group at the 6th position, a fluorine atom at the 2nd position, and a nitro group at the 3rd position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethoxy-2-fluoro-3-nitropyridine can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-nitropyridine derivatives. For example, 3-bromo-2-nitropyridine can react with ethoxide ions to introduce the ethoxy group at the 6th position. The fluorine atom can be introduced through a fluorination reaction using reagents such as potassium fluoride (KF) or cesium fluoride (CsF) under appropriate conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product in its pure form .

Chemical Reactions Analysis

Types of Reactions

6-Ethoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Ethoxy-2-fluoro-3-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Ethoxy-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to undergo reduction to form reactive intermediates that can interact with biological molecules. The fluorine atom enhances the compound’s lipophilicity and stability, facilitating its interaction with cellular membranes and enzymes. The ethoxy group contributes to the compound’s overall reactivity and solubility .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethoxy-2-fluoro-3-nitropyridine is unique due to the combination of the ethoxy, fluorine, and nitro groups on the pyridine ring. This specific arrangement imparts distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

6-ethoxy-2-fluoro-3-nitropyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O3/c1-2-13-6-4-3-5(10(11)12)7(8)9-6/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMWILQWUXFOIBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC(=C(C=C1)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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